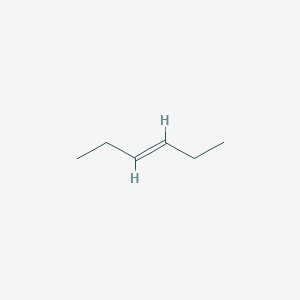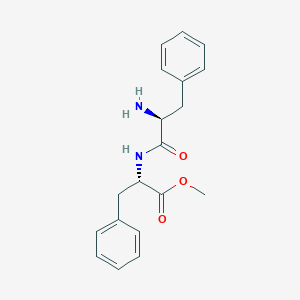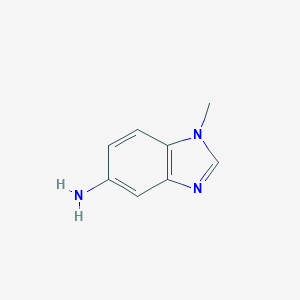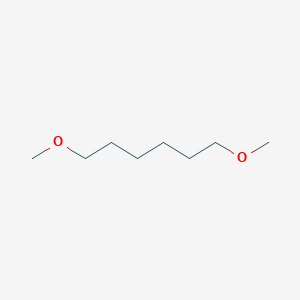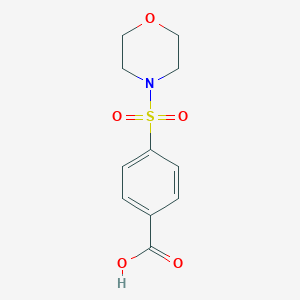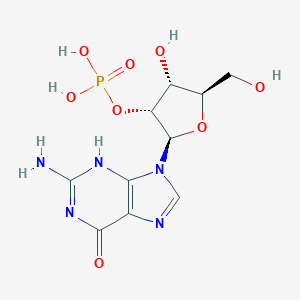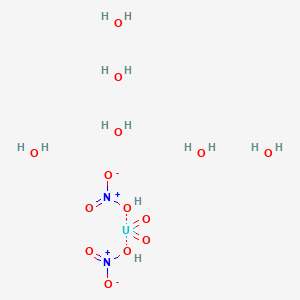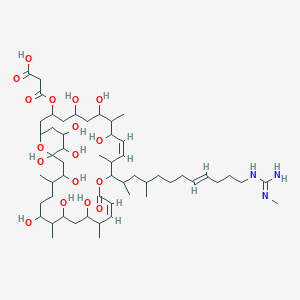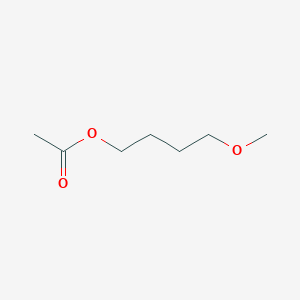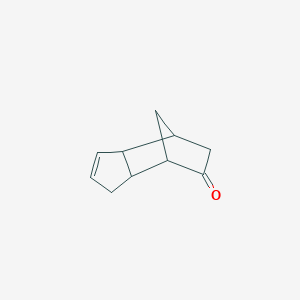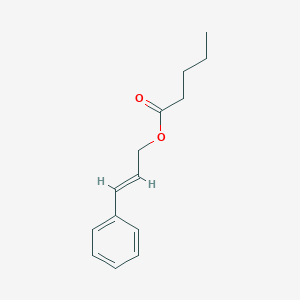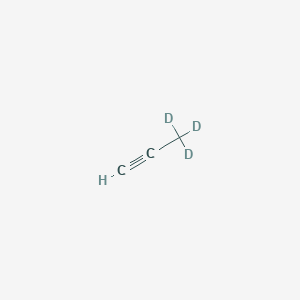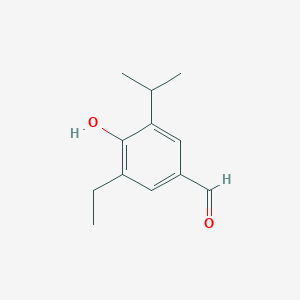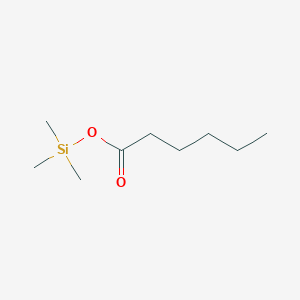
Hexanoic acid, trimethylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, trimethylsilyl ester, also known as TMS hexanoate, is a chemical compound that is widely used in scientific research. It is a derivative of hexanoic acid, a naturally occurring fatty acid found in many foods. TMS hexanoate is often used as a reagent in organic synthesis and as a reference standard in analytical chemistry. In
Mécanisme D'action
Hexanoic acid, trimethylsilyl ester hexanoate is an ester that can be hydrolyzed by esterases in the body to release hexanoic acid and trimethylsilanol. Hexanoic acid is a fatty acid that can be metabolized by the body to produce energy. Trimethylsilanol is a volatile compound that can be excreted in the breath and urine.
Biochemical and Physiological Effects:
Hexanoic acid, trimethylsilyl ester hexanoate has no known direct biochemical or physiological effects on the body. However, hexanoic acid, the hydrolysis product of Hexanoic acid, trimethylsilyl ester hexanoate, has been shown to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been implicated in the regulation of appetite and energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Hexanoic acid, trimethylsilyl ester hexanoate is a stable compound that can be easily synthesized and purified. It is also a volatile compound that can be easily detected by GC-MS analysis. However, Hexanoic acid, trimethylsilyl ester hexanoate is not a natural compound and may not accurately reflect the metabolism of hexanoic acid in the body. It is also a toxic compound that should be handled with care.
Orientations Futures
There are several future directions for research on Hexanoic acid, trimethylsilyl ester hexanoate. One direction is to investigate its potential as a biomarker for metabolic disorders such as diabetes and obesity. Another direction is to explore its use as a therapeutic agent for microbial infections and inflammatory diseases. Additionally, further research is needed to understand the metabolism and physiological effects of hexanoic acid in the body.
Méthodes De Synthèse
Hexanoic acid, trimethylsilyl ester hexanoate can be synthesized by reacting hexanoic acid with trimethylsilyl chloride in the presence of a catalyst such as triethylamine. The reaction produces Hexanoic acid, trimethylsilyl ester hexanoate and hydrochloric acid as byproducts. The product can be purified by distillation or column chromatography.
Applications De Recherche Scientifique
Hexanoic acid, trimethylsilyl ester hexanoate is widely used in scientific research as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis. It is used to identify and quantify fatty acid methyl esters in biological samples such as blood, urine, and tissues. Hexanoic acid, trimethylsilyl ester hexanoate is also used as a reagent in organic synthesis to introduce the hexanoate group into molecules.
Propriétés
Numéro CAS |
14246-15-2 |
|---|---|
Nom du produit |
Hexanoic acid, trimethylsilyl ester |
Formule moléculaire |
C9H20O2Si |
Poids moléculaire |
188.34 g/mol |
Nom IUPAC |
trimethylsilyl hexanoate |
InChI |
InChI=1S/C9H20O2Si/c1-5-6-7-8-9(10)11-12(2,3)4/h5-8H2,1-4H3 |
Clé InChI |
CYXNJMDACJPPRR-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)O[Si](C)(C)C |
SMILES canonique |
CCCCCC(=O)O[Si](C)(C)C |
Synonymes |
Hexanoic acid trimethylsilyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



